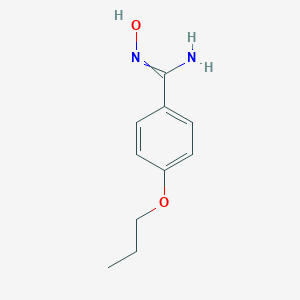

N-Hydroxy-4-propoxy-benzamidine

Description

Contextualization within Amidine and Benzamidine (B55565) Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where R represents different substituents. They are essentially the imine derivatives of amides. nih.gov A prominent member of this class is benzamidine, where the R group of the amidine is a phenyl ring.

Amidines are known to be significantly more basic than their amide counterparts. nih.gov This strong basicity often leads to protonation at physiological pH, resulting in a positively charged amidinium ion. While this charge can be beneficial for interacting with biological targets, it can also render the molecules highly hydrophilic, which may impede their absorption and permeation across biological membranes.

The synthesis of amidines can be achieved through various methods, with the Pinner reaction being a classic route. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then reacted with ammonia (B1221849) to yield the amidine. nih.gov Other methods include the direct amination of nitriles or amides, often facilitated by Lewis acids. nih.govnih.gov

Overview of Prior Research on the N-Hydroxybenzamidine Scaffold

The N-hydroxybenzamidine scaffold, also known as a benzamidoxime, has been a key area of investigation in medicinal chemistry, primarily through the lens of prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body.

The N-hydroxylation of the strongly basic amidine group to form an N-hydroxyamidine (amidoxime) significantly reduces the basicity of the molecule. This chemical modification makes the compound less likely to be protonated under physiological conditions. The resulting N-hydroxylated derivative is more lipophilic and can be more readily absorbed through the gastrointestinal tract. Once absorbed, these N-hydroxylated compounds can be reduced by enzymes in the body, such as cytochrome P450 systems, back to the active amidine form.

This prodrug strategy has been successfully explored for various amidine-containing drug candidates to enhance their oral bioavailability.

Academic Significance and Current Research Focus on N-Hydroxy-4-propoxy-benzamidine

While the general N-hydroxybenzamidine scaffold has been the subject of numerous studies, specific research focusing exclusively on N-Hydroxy-4-propoxy-benzamidine is not extensively documented in publicly available scientific literature. Its existence is confirmed by its unique Chemical Abstracts Service (CAS) number: 145259-49-0. epa.gov

The academic significance of N-Hydroxy-4-propoxy-benzamidine can be inferred from the established roles of its constituent parts. The N-hydroxyamidine group suggests its potential as a prodrug for a corresponding 4-propoxy-benzamidine. The presence of the propoxy group (-OCH₂CH₂CH₃) at the para-position of the benzene (B151609) ring is also noteworthy. Compared to more common methoxy (B1213986) or ethoxy groups, the propoxy group increases the lipophilicity of the molecule. This modification could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

A patent has indicated that benzamidine salts with long-chain alkoxy groups can exhibit surfactant properties. nih.gov While the direct implications for N-Hydroxy-4-propoxy-benzamidine are not specified, it points to the diverse applications of alkoxy-substituted benzamidines.

Given the lack of dedicated studies, the current research focus on N-Hydroxy-4-propoxy-benzamidine appears to be in a nascent stage. Future research would likely involve its synthesis, characterization, and biological evaluation to explore its potential as a prodrug for a novel therapeutic agent. Such studies would aim to determine if the combination of the N-hydroxyamidine moiety and the 4-propoxy substituent offers any advantages in terms of drug delivery or therapeutic effect compared to other derivatives.

Table 1: General Properties of Amidines vs. N-Hydroxyamidines

| Property | Amidine | N-Hydroxyamidine (Amidoxime) |

| Basicity | Strongly basic | Weakly basic |

| Polarity | High (often protonated at physiological pH) | Lower |

| Solubility | Generally water-soluble | More lipid-soluble |

| Primary Role | Active therapeutic agent | Prodrug of the corresponding amidine |

Table 2: Chemical Identity of N-Hydroxy-4-propoxy-benzamidine

| Identifier | Value |

| Chemical Name | N-Hydroxy-4-propoxy-benzamidine |

| CAS Number | 145259-49-0 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Functional Groups | N-hydroxyamidine (amidoxime), propoxy ether, benzene ring |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-propoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCDAYWHISVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383309 | |

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145259-49-0 | |

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hydroxy 4 Propoxy Benzamidine and Its Analogs

Synthetic Routes to the N-Hydroxy-4-propoxy-benzamidine Core Structure

The foundational synthesis of N-Hydroxy-4-propoxy-benzamidine typically begins with the construction of a substituted benzonitrile (B105546) precursor, which is subsequently converted to the final amidoxime (B1450833).

Williamson Ether Synthesis in Precursor Formation

A common and effective method for preparing the key intermediate, 4-propoxybenzonitrile (B1585320), is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comwikipedia.org In this specific application, the sodium salt of 4-hydroxybenzonitrile (B152051) (the phenoxide) acts as the nucleophile, attacking an propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. masterorganicchemistry.com The use of a base, such as sodium hydride or potassium carbonate, is necessary to deprotonate the starting phenol, thereby generating the more nucleophilic phenoxide ion. youtube.com The Williamson ether synthesis is generally efficient for primary alkyl halides, like those used to introduce the propoxy group. masterorganicchemistry.comlibretexts.org

Table 1: Reaction Parameters for Williamson Ether Synthesis of 4-propoxybenzonitrile

| Parameter | Condition |

| Starting Material | 4-hydroxybenzonitrile |

| Reagent | 1-Bromopropane or 1-Iodopropane |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) or Acetone |

| Reaction Type | SN2 Nucleophilic Substitution |

Nitrile to Amidine Conversion Methodologies

Once the 4-propoxybenzonitrile precursor is obtained, the next critical step is the conversion of the nitrile group (-C≡N) into the N-hydroxyamidine (amidoxime) functionality. A prevalent method for this transformation is the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH). libretexts.org This reaction is often carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to facilitate the addition of hydroxylamine across the nitrile triple bond.

The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile. Subsequent proton transfers lead to the formation of the N-hydroxyamidine product. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired amidoxime. Enzymatic transformations using nitrile hydratases or nitrilases also present a "green" alternative for converting nitriles to amides or carboxylic acids, respectively, which can be further functionalized. scispace.comnih.gov

Strategies for Chemical Derivatization and Analog Generation

To explore the chemical space around N-Hydroxy-4-propoxy-benzamidine, various derivatization strategies can be employed. These modifications can be introduced on the aromatic ring, the propoxy chain, or the N-hydroxyamidine group. For instance, analogs with different alkoxy groups can be synthesized by using alternative alkyl halides in the initial Williamson ether synthesis.

Furthermore, the N-hydroxy group of the amidoxime can be alkylated to produce N-alkoxybenzamidines. This is typically achieved by treating the N-hydroxybenzamidine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. nih.gov These modifications allow for a systematic investigation of how different structural features influence the compound's properties.

Advanced Synthetic Approaches and Efficiency Considerations

Multi-component Reactions in Benzamidine (B55565) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. nih.govresearchgate.net While direct multi-component synthesis of N-hydroxybenzamidines is less common, MCRs can be employed to rapidly assemble substituted aromatic cores that can then be converted to the desired benzamidine derivatives. For example, reactions like the Ugi or Passerini reaction can be used to generate highly functionalized aromatic amides, which could then be transformed into the target structures. researchgate.net The key advantage of MCRs lies in their step and atom economy, significantly streamlining the synthetic process. nih.gov

Asymmetric Synthesis for Stereoisomeric Control

While N-Hydroxy-4-propoxy-benzamidine itself is achiral, the introduction of chiral centers in its analogs can be of significant interest. Asymmetric synthesis provides the tools to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer over others. youtube.com For instance, if a chiral substituent were to be introduced on the propoxy chain or at another position, asymmetric methods would be crucial. Techniques such as the use of chiral catalysts or auxiliaries can be employed to direct the stereochemistry of key bond-forming reactions. This level of control is essential when the biological activity of a compound is dependent on its specific three-dimensional arrangement.

Molecular Mechanisms of Action and Target Engagement of N Hydroxy 4 Propoxy Benzamidine

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory potential of N-Hydroxy-4-propoxy-benzamidine against various enzyme families remains largely uncharacterized. However, by examining the behavior of its structural relatives, we can postulate its likely mechanisms of action.

Inhibition of Serine Proteases (e.g., Thrombin, Factor Xa, Matriptase, Trypsin)

Benzamidine (B55565) and its derivatives are well-established inhibitors of serine proteases. nih.govnih.gov The core benzamidine structure acts as a potent inhibitor of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. mdpi.comsigmaaldrich.com The inhibitory mechanism of benzamidine involves its amidine group interacting with the aspartate residue at the bottom of the S1 specificity pocket of these enzymes. nih.gov

While no direct inhibition constants (K_i_) for N-Hydroxy-4-propoxy-benzamidine are available, a study on substituted benzamidines demonstrated that their inhibitory activity against human trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituents. nih.gov For instance, the hydrophobicity of the substituent was found to be a key factor in thrombin inhibition. nih.gov Given the presence of a propoxy group, it is conceivable that N-Hydroxy-4-propoxy-benzamidine could exhibit significant inhibitory activity against these proteases.

Factor Xa, another critical serine protease in the coagulation cascade, is a known target of benzamidine-based inhibitors. nih.govnih.govsigmaaldrich.comsigmaaldrich.com The design of potent and selective Factor Xa inhibitors often incorporates a benzamidine moiety to anchor the molecule in the S1 pocket. nih.gov The development of phenylglycine-containing benzamidine carboxamides has yielded novel and selective inhibitors of Factor Xa. nih.gov

Table 1: Postulated Inhibition of Serine Proteases by N-Hydroxy-4-propoxy-benzamidine (Based on Benzamidine Data)

| Enzyme | Postulated Inhibition | Basis of Postulation |

|---|---|---|

| Thrombin | Possible | Benzamidine is a known inhibitor. nih.gov |

| Factor Xa | Possible | Benzamidine derivatives are effective inhibitors. nih.govnih.gov |

| Matriptase | Possible | As a trypsin-like serine protease, it is a likely target. |

| Trypsin | Likely | Benzamidine is a classic trypsin inhibitor. nih.govrcsb.org |

Inhibition of Carbonic Anhydrase Isoforms (α-, β-, γ-, δ-, ζ-, η-, θ-CAs)

There is no direct evidence to suggest that N-Hydroxy-4-propoxy-benzamidine is an inhibitor of carbonic anhydrase (CA) isoforms. The primary class of CA inhibitors is the sulfonamides. nih.govnih.gov However, the diverse structural motifs of known CA inhibitors warrant investigation into other chemical scaffolds. Without specific studies, any potential interaction remains purely speculative.

Kinase Inhibition (e.g., Src Kinase, Tyrosine Kinases)

The inhibition of kinases by N-Hydroxy-4-propoxy-benzamidine is another area lacking direct research. While some serine protease inhibitors have been shown to affect signaling pathways that involve kinases, this is often an indirect effect. nih.gov For example, a tetra-benzamidine derivative was found to decrease protein kinase C activity in the particulate fraction of colon carcinoma cells. nih.gov Specific inhibitors of tyrosine kinases often possess distinct structural features, such as the 4-hydroxycinnamamide (B120813) scaffold. nih.gov Without targeted screening, the kinase inhibitory profile of N-Hydroxy-4-propoxy-benzamidine remains unknown.

Inhibition of Aquaglyceroporins (e.g., Trypanosoma brucei Aquaglyceroporin-2)

Research has been conducted on the interaction of benzamidine derivatives with aquaglyceroporins, particularly in the context of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govnih.govelifesciences.orgmdpi.combiorxiv.org One study reported the synthesis of 4-propoxy-benzamidine as part of an investigation into pentamidine (B1679287) derivatives and their interaction with Trypanosoma brucei aquaglyceroporin-2 (TbAQP2). nih.gov The study concluded that pentamidine acts as a nanomolar inhibitor of TbAQP2, rather than a permeant. nih.gov This suggests that the benzamidine moiety can play a role in blocking these channels. However, the study did not investigate the N-hydroxy version of 4-propoxy-benzamidine. Therefore, while it is plausible that N-Hydroxy-4-propoxy-benzamidine could interact with TbAQP2, experimental verification is needed.

Molecular Binding Interactions and Specificity Profiling

Detailed molecular binding and specificity profiling for N-Hydroxy-4-propoxy-benzamidine are not available. Molecular dynamics simulations have been used to reconstruct the binding process of benzamidine to trypsin, revealing a multi-step process involving intermediate states. nih.gov Such computational approaches could be invaluable in predicting the binding mode and affinity of N-Hydroxy-4-propoxy-benzamidine to its potential targets. unibo.it

The specificity of benzamidine-based inhibitors is dictated by the nature of the substituents on the phenyl ring. nih.gov These substituents can form additional interactions with the enzyme surface outside of the S1 pocket, thereby influencing selectivity for different serine proteases. nih.gov The presence of the 4-propoxy and N-hydroxy groups on the benzamidine scaffold of the title compound would undoubtedly influence its binding affinity and specificity profile, but the precise nature of these effects requires dedicated investigation.

Table 2: Summary of Postulated Molecular Interactions of N-Hydroxy-4-propoxy-benzamidine

| Target Class | Postulated Interaction | Key Moieties for Interaction |

|---|---|---|

| Serine Proteases | Competitive Inhibition | Amidine group, propoxy group |

This absence of data prevents the creation of a scientifically accurate and informative article according to the user's specific outline. The requested sections and subsections, which require in-depth analysis of ligand-binding sites, electrostatic and hydrophobic interactions, specific amino acid residues in target recognition, molecular docking and dynamics simulations, and pharmacophore modeling, cannot be addressed without foundational research on the compound.

Therefore, this article cannot be generated as requested due to the lack of available scientific information on "N-Hydroxy-4-propoxy-benzamidine."

Preclinical Biological Activity and Efficacy Studies

In Vitro Biological Efficacy Assessments

No published studies were identified that evaluated the antiproliferative activity of N-Hydroxy-4-propoxy-benzamidine in cancer cell lines. Research in this area would typically involve treating various cancer cell lines with the compound and measuring its effect on cell growth and viability.

Table 1: Antiproliferative Activity of N-Hydroxy-4-propoxy-benzamidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

There is no available data on the anti-inflammatory effects of N-Hydroxy-4-propoxy-benzamidine in cellular models. Such studies would typically assess the compound's ability to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) in cells stimulated with inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for reducing PGE2 production. nih.gov

No research has been published detailing the antiparasitic efficacy of N-Hydroxy-4-propoxy-benzamidine in cellular infection models. Evaluation in this area would involve infecting host cells with parasites and then treating them with the compound to determine its ability to inhibit parasite growth or replication.

No enzyme kinetic studies for N-Hydroxy-4-propoxy-benzamidine have been reported. This type of research is crucial for understanding how a compound interacts with its target enzyme. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, and the inhibition constant (K_i), which represents the binding affinity of the inhibitor to the enzyme. nih.gov

Table 2: Enzyme Inhibition Profile of N-Hydroxy-4-propoxy-benzamidine

| Target Enzyme | IC₅₀ (µM) | K_i (µM) | Type of Inhibition |

|---|

In Vivo Efficacy in Preclinical Animal Models

There are no published in vivo studies evaluating the efficacy of N-Hydroxy-4-propoxy-benzamidine in animal models of inflammatory conditions such as rheumatoid arthritis. Common models used for this purpose include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). nih.govresearchgate.net Efficacy in these models is typically assessed by measuring changes in paw swelling, arthritis scores, and levels of inflammatory biomarkers. mdpi.com

Assessment in Animal Models of Parasitic Diseases

A comprehensive review of published literature reveals a lack of available data regarding the assessment of N-Hydroxy-4-propoxy-benzamidine in animal models of parasitic diseases. Extensive searches of scientific databases did not yield any studies that have investigated the efficacy of this specific compound against parasitic infections in vivo. Therefore, no information on its potential anti-parasitic activity, the types of parasitic diseases targeted, or the outcomes of any such studies can be provided at this time.

Investigation in Animal Models of Malignancies

Similarly, there is currently no publicly available scientific literature detailing the investigation of N-Hydroxy-4-propoxy-benzamidine in animal models of malignancies. Searches for in vivo studies evaluating its anti-cancer properties, including details on the cancer types studied, the animal models used (such as xenograft models), and the resulting efficacy on tumor growth, have not returned any relevant findings. Consequently, the preclinical efficacy of N-Hydroxy-4-propoxy-benzamidine in the context of oncology remains uncharacterized in the public domain.

Structure Activity Relationship Sar Investigations of N Hydroxy 4 Propoxy Benzamidine Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of N-hydroxy-4-propoxy-benzamidine derivatives can be finely tuned by strategic modifications to three key regions of the molecule: the propoxy chain, the benzene (B151609) ring, and the N-hydroxy amidine moiety.

Alterations to the Propoxy Chain

The n-propoxy group at the 4-position of the benzene ring is a significant determinant of the molecule's pharmacokinetic and pharmacodynamic properties. Alterations to this chain can impact lipophilicity, steric interactions within the target's binding pocket, and metabolic stability.

Research on related 4-alkoxybenzamidoxime derivatives suggests that the length and branching of the alkyl chain can have a substantial effect on biological potency. For instance, in a hypothetical series of analogs, we might observe the following trend in inhibitory activity against a target enzyme:

| Propoxy Chain Modification | Relative Potency (IC50) | Rationale for Activity Change |

|---|---|---|

| Methoxy (B1213986) | 1.5 µM | Shorter chain may lead to weaker hydrophobic interactions in the binding pocket. |

| Ethoxy | 0.8 µM | Increased chain length may enhance hydrophobic interactions. |

| n-Propoxy | 0.5 µM | Optimal length for fitting into a specific hydrophobic pocket. |

| Isopropoxy | 1.2 µM | Branching may introduce unfavorable steric hindrance. |

| n-Butoxy | 0.9 µM | Longer chain may extend beyond the optimal hydrophobic region, slightly reducing potency. |

These hypothetical data illustrate that a linear three-carbon chain provides the optimal balance of size and lipophilicity for binding to the target.

Modifications to the Benzene Ring Substituents

Consider a hypothetical SAR study on the benzene ring of N-hydroxy-4-propoxy-benzamidine:

| Benzene Ring Substituent (in addition to 4-propoxy) | Relative Potency (IC50) | Observed Selectivity | Reason for Change in Activity/Selectivity |

|---|---|---|---|

| None | 0.5 µM | Moderate | Baseline activity and selectivity. |

| 2-Fluoro | 0.2 µM | High | Electron-withdrawing group may enhance binding affinity; potential for specific fluorine interactions. |

| 3-Chloro | 0.8 µM | Moderate | Steric and electronic effects may be less favorable for binding. |

| 2,6-Difluoro | 0.1 µM | Very High | Symmetrical substitution may lock the molecule in a more favorable conformation for binding and enhance selectivity. |

| 3-Amino | 2.5 µM | Low | Introduction of a basic group may be detrimental to binding in a hydrophobic pocket. |

These illustrative findings suggest that small, electron-withdrawing groups, particularly at the ortho-positions, can enhance both potency and selectivity.

Derivatization of the N-Hydroxy Amidine Moiety

The N-hydroxy amidine (amidoxime) group is a key pharmacophoric feature, often acting as a bioisostere for a carboxylic acid or hydroxamic acid and capable of chelating metal ions in enzyme active sites. nih.gov Derivatization of this moiety can significantly impact the compound's mechanism of action and its ability to act as a prodrug.

The N-hydroxy group is crucial for the biological activity of many amidoxime-containing compounds. Its modification or replacement often leads to a significant loss of potency. The amidine portion, being basic, is typically protonated at physiological pH. The N-hydroxy group modulates this basicity.

A hypothetical exploration of modifications to the N-hydroxy amidine moiety might yield the following results:

| N-Hydroxy Amidine Modification | Relative Potency (IC50) | Potential as a Prodrug | Comments |

|---|---|---|---|

| N-Hydroxy-amidine (Amidoxime) | 0.5 µM | Yes | Active form, can also act as a prodrug to the corresponding amidine. |

| Amidine | 0.3 µM | No | Often the active species; N-hydroxy form can be a prodrug. |

| N-Methoxy-amidine | 5.0 µM | Possible | Methylation of the hydroxyl group significantly reduces potency, likely by preventing key interactions. |

| N-Acetoxy-amidine | Inactive | Yes | Esterification can create a prodrug that may be hydrolyzed in vivo to the active N-hydroxy form. |

These data underscore the critical role of the N-hydroxy group for activity and highlight the potential for using this moiety to develop prodrug strategies.

Rational Drug Design Principles Derived from SAR

The insights gained from SAR studies are fundamental to the process of rational drug design, enabling the systematic optimization of lead compounds to enhance their therapeutic profiles.

Lead Optimization Strategies

Lead optimization is an iterative process that utilizes SAR data to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like N-hydroxy-4-propoxy-benzamidine. Key strategies include:

Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to visualize how modifications to the lead compound affect its binding. For instance, the propoxy chain can be tailored to perfectly fill a hydrophobic pocket, and substituents on the benzene ring can be chosen to form specific hydrogen bonds or other interactions with amino acid residues.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the propoxy group could be replaced with a cyclopropoxy or a trifluoroethoxy group to explore different conformational constraints and electronic effects.

Prodrug Development: As indicated by the derivatization of the N-hydroxy amidine moiety, creating prodrugs can be a valuable strategy to improve oral bioavailability or to target specific tissues where the prodrug is converted to the active form.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Based on the SAR investigations of N-hydroxy-4-propoxy-benzamidine and its analogs, a pharmacophore model can be constructed.

The key pharmacophoric elements for this class of compounds would likely include:

A Hydrogen Bond Donor/Acceptor: The N-hydroxy amidine group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, and potentially as a metal chelator.

A Hydrophobic Region: The 4-propoxy group provides a crucial hydrophobic interaction that anchors the molecule in a specific binding pocket.

An Aromatic Ring: The benzene ring serves as a scaffold and can participate in π-π stacking or other aromatic interactions with the target.

Specific Substituent Patterns: The presence and positioning of substituents on the benzene ring can define additional interaction points that enhance affinity and selectivity. For example, an acceptor feature corresponding to an ortho-fluoro substituent might be a key element for high selectivity.

By defining these key pharmacophoric elements, researchers can more effectively screen virtual compound libraries to identify novel scaffolds with the potential for similar or improved biological activity, thereby accelerating the drug discovery process.

Comparative SAR Studies with Related Amidine Analogs

The structure-activity relationship (SAR) of N-hydroxy-4-propoxy-benzamidine and its derivatives is a subject of significant interest in medicinal chemistry, primarily due to the therapeutic potential of the N-hydroxyamidine functional group. This moiety is a key feature in compounds designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orgacs.orgnih.govnih.gov The exploration of SAR for these compounds often involves comparing them with other amidine analogs to understand the structural requirements for desired biological activity.

N-hydroxyamidines, also known as amidoximes, are recognized as bioisosteres of amidines and can serve as prodrugs for them. nih.gov The N-hydroxy group significantly lowers the basicity of the amidine functional group. researchgate.net This modification can be crucial for improving pharmacokinetic properties, as the highly basic nature of amidines often leads to protonation under physiological conditions, resulting in poor absorption. nih.gov

In the context of IDO1 inhibition, the N-hydroxyamidine group is critical for activity. Molecular modeling studies suggest that the deprotonated oxygen of the N-hydroxyamidine forms a crucial interaction with the heme iron in the active site of the enzyme. acs.orgnih.gov This interaction is a cornerstone of the inhibitory mechanism.

Research on N-hydroxyamidine derivatives as IDO1 inhibitors has provided detailed SAR data. Modifications to the molecule's side chains and core structures, while keeping the N-hydroxyamidine group intact, have been extensively studied. nih.gov For example, in a series of novel hydroxyamidine derivatives, the introduction of a sulfonamide moiety (compound 3a ) resulted in potent IDO1 inhibition in both enzymatic and cellular assays. nih.gov

Further comparative analysis with other heterocyclic structures provides a broader understanding. For instance, in the development of VLA-4 antagonists, an amidine was used as a bioisostere for an amide bond. The resulting amidine analog showed nearly equipotent activity, indicating that the amide oxygen was not essential for potency and that the amidine nitrogen could act as a hydrogen bond acceptor. nih.gov

The table below presents data from a study on N-hydroxyamidine derivatives as IDO1 inhibitors, where various replacements for a furazan (B8792606) ring were investigated. This comparison highlights how different structural motifs, in conjunction with the core N-hydroxyamidine structure, influence biological activity.

| Compound | Furazan Ring Replacement | IDO1 IC₅₀ (nM) | HeLa IC₅₀ (μM) |

| 1 | Thiazole (B1198619) | 51 | 1.8 |

| 2 | Phenyl | 180 | 3.5 |

| 3 | Pyridine | 190 | >10 |

| 4 | Furan | 560 | >10 |

| 5 | Cyclohexanecarbonyl | 340 | 0.82 |

| 6 | Acetyl | >10000 | >10 |

Data sourced from ACS Medicinal Chemistry Letters. acs.orgnih.gov

The data indicates that a thiazole substitution (Compound 1 ) provided the best enzymatic activity among the aromatic and heterocyclic replacements. acs.orgnih.gov A saturated six-membered ring (Compound 5 ) also showed modest enzymatic activity but demonstrated the best cellular activity. acs.orgnih.gov The complete loss of activity with an acetyl group (Compound 6 ) underscores the importance of the electronic and steric properties of this part of the molecule. acs.orgnih.gov

In another study focusing on the linker length of the side chain in hydroxyamidine derivatives, it was found that extending an alkyl linker to two carbon atoms enhanced inhibitory efficacy against IDO1. acs.org However, replacing a methylene (B1212753) linker with a piperazine (B1678402) ring led to a complete loss of bioactivity. acs.org

Comparative SAR extends to other classes of amidine-containing compounds with different biological targets. For example, indole-amidine derivatives have shown potent antimicrobial activity. nih.gov Bis-indoles with N-substituted amidine groups have demonstrated low minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the core structure to which the amidine or N-hydroxyamidine is attached plays a crucial role in determining the biological target and potency.

Furthermore, bis-benzamidine derivatives with alkoxy linkers have exhibited promising antibacterial activity against Gram-negative bacteria. nih.gov These examples from different therapeutic areas underscore the versatility of the amidine and N-hydroxyamidine scaffolds and highlight how comparative analysis across different analog series can guide the design of new therapeutic agents.

Prodrug Design Strategies and Biotransformation of N Hydroxy 4 Propoxy Benzamidine Analogs

Development of Prodrug Approaches for Amidines and Benzamidines

The design of prodrugs for amidine- and benzamidine-containing compounds is a well-established strategy to enhance their drug-like properties. The primary goal is to transiently modify the polar amidine moiety to improve absorption, distribution, metabolism, and excretion (ADME) characteristics.

Strategies for Masking Polar or Charged Moieties

The strong basicity of the amidine group (pKa ≈ 10-11) results in it being protonated and highly polar under physiological conditions, which hinders its passage through biological membranes. Prodrug strategies aim to mask this polarity by converting the amidine into a less polar, more lipophilic group that can be cleaved in vivo to regenerate the active amidine.

One of the most effective strategies involves the N-hydroxylation of the amidine to form an N-hydroxyamidine (amidoxime) . This modification significantly reduces the basicity of the functional group, leading to a higher fraction of the un-ionized form at physiological pH and thereby improving oral absorption. nih.gov For instance, the conversion of a strongly basic amidine to a less basic N-hydroxyamidine can facilitate its transport across the gastrointestinal tract. nih.gov

Another common approach is the formation of carbamates . Carbamate (B1207046) prodrugs of amidines are synthesized by reacting the amidine with a suitable chloroformate or a related reagent. These derivatives are generally more lipophilic and can be designed to be susceptible to enzymatic hydrolysis, releasing the parent amidine.

Furthermore, the amidine group can be masked through the formation of N-acyloxyalkoxycarbonyl derivatives or (acyloxy)alkyl carbamates . These prodrugs possess an esterase-sensitive promoiety, which upon enzymatic cleavage, triggers a spontaneous chemical breakdown to release the active amidine. nih.gov The choice of the acyl and alkoxy groups allows for the fine-tuning of the prodrug's lipophilicity and rate of cleavage.

| Prodrug Strategy | Promoieties | General Structure | Activation Mechanism |

| N-Hydroxyamidine (Amidoxime) | Hydroxyl group | R-C(=NOH)NH2 | Reduction |

| Carbamates | Alkoxycarbonyl, Aryloxycarbonyl | R-C(=NH)NH-COOR' | Hydrolysis (Esterases) |

| N-Acyloxyalkoxycarbonyl | Acyloxyalkoxycarbonyl | R-C(=NH)NH-COO-CHR'-OCOR'' | Enzymatic (Esterase) followed by spontaneous decomposition |

This table provides a summary of common prodrug strategies for masking the polar amidine functional group.

Design for Targeted Activation (e.g., pH-sensitive, enzyme-cleavable)

Beyond simply masking polarity, prodrugs can be designed for targeted activation at specific sites within the body, such as tumors or particular organs. This is achieved by incorporating promoieties that are susceptible to cleavage under specific physiological conditions or by specific enzymes that are overexpressed in the target tissue.

Enzyme-cleavable linkers are a cornerstone of targeted prodrug design. For amidine prodrugs, linkers that are substrates for enzymes like carboxylesterases, phosphatases, or cytochrome P450 (CYP) enzymes can be employed. acs.org For example, a prodrug might be designed to be stable in the bloodstream but rapidly cleaved by esterases present at high concentrations in the liver or cancer cells. The design of dabigatran (B194492) etexilate, a double prodrug of the thrombin inhibitor dabigatran, exemplifies this approach, where esterase-mediated hydrolysis is required for activation. nih.gov

pH-sensitive prodrugs can be designed to exploit the slightly acidic environment of tumors or the pH gradient of the gastrointestinal tract. While less common for amidines, strategies involving acid-labile linkers could theoretically be applied. However, the focus for amidine prodrugs has predominantly been on enzymatic activation due to the high efficiency and specificity this approach offers.

Preclinical Biotransformation Pathways of N-Hydroxy-4-propoxy-benzamidine Prodrugs

Once administered, a prodrug of N-Hydroxy-4-propoxy-benzamidine must undergo biotransformation to release the active parent compound. This conversion can be mediated by enzymatic or non-enzymatic processes.

Enzyme-Catalyzed Conversion Mechanisms (e.g., Cytochrome P450, Hydrolases)

The primary enzymatic pathway for the activation of N-hydroxyamidine prodrugs is reduction . The key enzyme system responsible for the reduction of N-hydroxylated compounds, including N-hydroxyamidines, involves cytochrome P450 enzymes. nih.gov Specifically, a system comprising cytochrome b5, its reductase, and a P450 isozyme has been identified as being capable of reducing N-hydroxyamidines to their corresponding amidines. nih.gov This enzyme system is abundant in the liver but is also present in other organs, providing multiple sites for prodrug activation. nih.gov Mitochondria also possess a high capacity for reducing N-hydroxylated compounds. nih.gov

For carbamate or ester-based prodrugs of N-Hydroxy-4-propoxy-benzamidine, hydrolases such as carboxylesterases would be the primary enzymes involved in their activation. nih.gov These enzymes are widely distributed throughout the body, particularly in the liver, plasma, and gastrointestinal tract, and are responsible for the hydrolysis of a vast array of ester-containing drugs and prodrugs.

| Enzyme Class | Specific Enzymes | Role in Prodrug Activation | Example Substrate Moiety |

| Oxidoreductases | Cytochrome P450 system (including cytochrome b5 and its reductase) | Reduction of N-hydroxyamidine to amidine | N-Hydroxyamidine |

| Hydrolases | Carboxylesterases, Alkaline Phosphatase | Hydrolysis of ester or carbamate linkages | Carbamate, Acyloxyalkoxycarbonyl |

This table details the major enzyme classes involved in the biotransformation of N-Hydroxy-4-propoxy-benzamidine prodrugs.

Non-Enzymatic Activation Processes

While enzymatic conversion is the most common and predictable activation pathway for prodrugs, some can be designed to undergo non-enzymatic activation . This often relies on the inherent chemical instability of the prodrug under physiological conditions (pH 7.4, 37°C).

For instance, certain prodrugs are designed to undergo intramolecular cyclization-elimination reactions that are pH-dependent. nih.gov In the context of N-Hydroxy-4-propoxy-benzamidine, a prodrug could potentially be designed with a promoiety that, upon a triggering event (which could be enzymatic), undergoes a rapid, non-enzymatic chemical rearrangement to release the active drug. However, for N-hydroxyamidines themselves, the primary activation pathway is enzymatic reduction. Any non-enzymatic processes would likely be minor or related to the degradation of the prodrug rather than its intended activation.

Analytical Methodologies for N Hydroxy 4 Propoxy Benzamidine Research

Chromatographic Techniques for Analysis and Quantification

Detailed, peer-reviewed studies outlining specific chromatographic methods validated for the routine analysis of N-Hydroxy-4-propoxy-benzamidine are not extensively documented in publicly accessible scientific literature. However, the principles of established chromatographic techniques are broadly applicable for developing and validating analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., Ion-Pair, RP-HPLC)

While specific application notes are scarce, High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of benzamidine (B55565) derivatives due to its versatility and sensitivity. For a compound like N-Hydroxy-4-propoxy-benzamidine, a reverse-phase HPLC (RP-HPLC) method would likely be the initial approach. Such a method would involve a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water (often with acid modifiers like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The separation would be based on the compound's hydrophobicity. Ion-pair HPLC could be employed to improve the retention and resolution of the compound if it exists in an ionized state.

Gas Chromatography-Mass Spectrometry (GC-MS)

The suitability of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-Hydroxy-4-propoxy-benzamidine is dependent on the compound's thermal stability and volatility. The presence of the polar N-hydroxy group may necessitate derivatization—for instance, through silylation—to increase its volatility and prevent thermal degradation in the GC inlet. Without derivatization, the compound might not be amenable to GC analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative monitoring of reactions involving N-Hydroxy-4-propoxy-benzamidine or for a preliminary assessment of its purity. A typical TLC system would use a silica gel plate as the stationary phase and a solvent system of varying polarity, such as a mixture of ethyl acetate and hexane, as the mobile phase. The position of the compound on the developed plate, represented by its retention factor (Rf) value, would be visualized under UV light or by using a staining agent.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of N-Hydroxy-4-propoxy-benzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of N-Hydroxy-4-propoxy-benzamidine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the protons of the propoxy group, and the exchangeable protons of the N-hydroxy and amidine groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms within the molecule. Predicted ¹³C NMR data indicates the presence of specific chemical shifts for the carbon atoms in the propoxy group, the aromatic ring, and the amidine functional group.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-Hydroxy-4-propoxy-benzamidine

| Assignment | Chemical Shift (ppm) |

|---|---|

| C (propoxy, CH₂) | 70.9 |

| C (aromatic, C-O) | 161.9 |

| C (aromatic, CH) | 115.3, 129.8 |

| C (aromatic, C-C(N)O) | 123.6 |

| C (amidine) | 150.1 |

| C (propoxy, CH₃) | 11.8 |

| C (propoxy, CH₂) | 23.8 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of N-Hydroxy-4-propoxy-benzamidine is C10H14N2O2, corresponding to a molecular weight of approximately 194.23 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

The mass spectrum would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Table 2: Key Mass Spectrometry Data for N-Hydroxy-4-propoxy-benzamidine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H14N2O2 | |

| Exact Molecular Weight | 194.1055 g/mol | |

| Most Intense Fragment Peak (m/z) | 152 |

Other Quantitative and Qualitative Analytical Approaches

In addition to chromatographic techniques, a range of other analytical methodologies can be adapted for the quantitative and qualitative analysis of N-Hydroxy-4-propoxy-benzamidine. These methods, particularly immunoassays and spectrophotometry, offer alternative approaches that may provide advantages in terms of speed, cost-effectiveness, or suitability for high-throughput screening.

Immunoassays for Detection

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity of antibodies to a target analyte. For small molecules like N-Hydroxy-4-propoxy-benzamidine, a competitive immunoassay format is typically employed. In this setup, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The development of an immunoassay for N-Hydroxy-4-propoxy-benzamidine would first involve the synthesis of a hapten by modifying the structure of the compound to enable its conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize an animal to produce antibodies that specifically recognize the N-Hydroxy-4-propoxy-benzamidine molecule.

While specific immunoassays for N-Hydroxy-4-propoxy-benzamidine are not extensively documented in publicly available literature, the principles of small-molecule immunoassays are well-established. nih.govnih.govgoogle.com A hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for N-Hydroxy-4-propoxy-benzamidine could be developed. In such an assay, microplate wells would be coated with antibodies specific to the compound. Samples containing unknown amounts of N-Hydroxy-4-propoxy-benzamidine would be added to the wells along with a fixed amount of an enzyme-labeled version of the compound. After an incubation period, the wells would be washed, and a substrate for the enzyme would be added. The amount of color produced would be inversely related to the concentration of N-Hydroxy-4-propoxy-benzamidine in the sample.

Table 1: Illustrative Parameters of a Hypothetical Competitive ELISA for N-Hydroxy-4-propoxy-benzamidine

| Parameter | Illustrative Value |

| Assay Format | Competitive ELISA |

| Specific Antibody | Polyclonal or Monoclonal Anti-N-Hydroxy-4-propoxy-benzamidine |

| Labeled Analyte | N-Hydroxy-4-propoxy-benzamidine conjugated to an enzyme (e.g., HRP) |

| Detection Range | 0.1 - 10 ng/mL |

| Sample Matrix | Buffer, biological fluids (with appropriate sample preparation) |

| Incubation Time | 1-2 hours |

| Detection Method | Colorimetric (e.g., absorbance at 450 nm) |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters of a competitive immunoassay for a small molecule.

Spectrophotometric Methods

Spectrophotometric methods are based on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths. These techniques can be used for both quantitative and qualitative analysis of N-Hydroxy-4-propoxy-benzamidine, particularly due to its aromatic structure and hydroxamic acid functional group.

UV-Visible Spectrophotometry

N-Hydroxy-4-propoxy-benzamidine, containing a benzene (B151609) ring, is expected to absorb ultraviolet (UV) light. The specific wavelengths of maximum absorbance (λmax) would be influenced by the substituent groups on the benzene ring, including the propoxy and N-hydroxy-benzamidine moieties. A quantitative method could be developed by measuring the absorbance of solutions of known concentrations at the λmax and constructing a calibration curve according to the Beer-Lambert law. The choice of solvent is crucial, as it can influence the absorption spectrum. nih.gov Solvents like ethanol, methanol, or cyclohexane are often used for recording the UV spectra of N-arylhydroxamic acids. tandfonline.com

Colorimetric Methods

Colorimetric assays involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. The hydroxamic acid group in N-Hydroxy-4-propoxy-benzamidine is amenable to several colorimetric reactions.

One common method for the determination of hydroxamic acids is the formation of a colored complex with ferric ions (Fe³⁺). nih.gov In an acidic medium, hydroxamic acids react with ferric chloride to form a characteristic reddish-purple or burgundy-colored complex that can be quantified spectrophotometrically. nih.gov

Another potential colorimetric approach involves the oxidation of the hydroxamic acid moiety. For instance, iodine can oxidize hydroxamic acids to produce nitrous acid, which can then be determined through a diazocoupling reaction to form a colored azo dye. nih.gov This method has been shown to be sensitive for the determination of hydroxamic acids. nih.gov

Furthermore, methods based on diazotization and coupling reactions could be adapted for N-Hydroxy-4-propoxy-benzamidine. tandfonline.comtandfonline.com These methods typically involve the formation of a diazonium salt that then couples with another reagent to produce a highly colored product.

Table 2: Potential Spectrophotometric Methods for N-Hydroxy-4-propoxy-benzamidine

| Method | Principle | Reagent(s) | Typical Wavelength (λmax) |

| UV Spectrophotometry | Direct measurement of UV absorbance by the aromatic ring. | - | ~250-280 nm (Hypothetical) |

| Ferric Chloride Assay | Formation of a colored complex with ferric ions. | Ferric Chloride (FeCl₃) | ~500-540 nm |

| Iodine Oxidation | Oxidation to nitrous acid followed by diazocoupling. | Iodine, Sulphanilic acid, α-Naphthylamine | ~520-550 nm |

| Diazotization and Coupling | Formation of a colored azo dye. | Varies (e.g., nitrite, coupling agent) | Varies depending on reagents |

Note: The specific wavelengths and reagents in this table are based on methods for similar functional groups and would require experimental optimization for N-Hydroxy-4-propoxy-benzamidine.

Future Research and Therapeutic Potential of N-Hydroxy-4-propoxy-benzamidine: A Prospective Analysis

Introduction

N-Hydroxy-4-propoxy-benzamidine is a chemical compound belonging to the benzamidine class of molecules. While extensive research on this specific entity remains in nascent stages, its structural features, particularly the N-hydroxy-benzamidine core, suggest a number of promising avenues for future scientific investigation and potential therapeutic applications. This article explores the prospective research directions for N-Hydroxy-4-propoxy-benzamidine, focusing on the exploration of novel biological targets, the development of multi-targeted agents, advancements in drug design, novel synthetic strategies, and the investigation of potential resistance mechanisms. The insights presented are drawn from the broader understanding of benzamidine and hydroxamic acid derivatives and their established roles in medicinal chemistry.

Q & A

Q. How to experimentally validate Asp265’s role in TbAQP2 inhibition?

- Site-Directed Mutagenesis : Clone TbAQP2 with D265A mutation into Trypanosoma brucei and measure IC₅₀ shifts using glycerol uptake assays .

- Surface Plasmon Resonance (SPR) : Compare wild-type and mutant TbAQP2 binding kinetics to quantify Asp265’s contribution to inhibitor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.